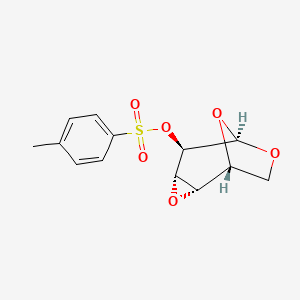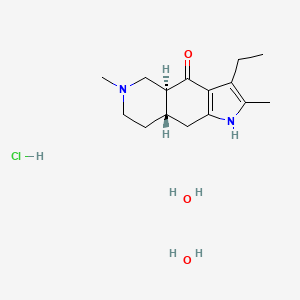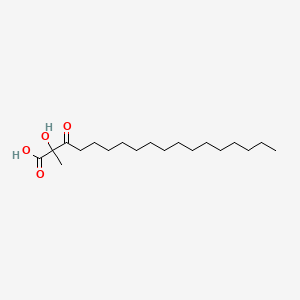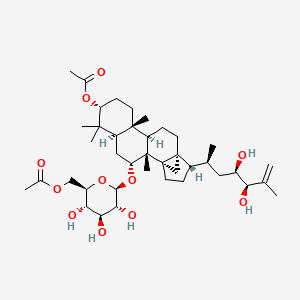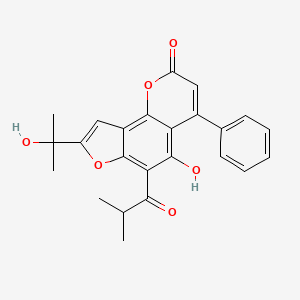
Ochrocarpin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ochrocarpin C is a furanocoumarin that is 2H-furo[2,3-h]chromen-2-one substituted by a hydroxy group at position 5, 2-hydroxypropan-2-yl group at position 8, a 2-methylpropanoyl group at position 6 and a phenyl group at position 4. Isolated from the bark of Ochrocarpos punctatus, it exhibits cytotoxicity against the A2780 ovarian cancer cell line. It has a role as a metabolite and an antineoplastic agent. It is a furanocoumarin, a member of phenols and a tertiary alcohol.
Scientific Research Applications
Cytotoxic Properties
Ochrocarpin C, a compound isolated from Ochrocarpos punctatus, has shown notable cytotoxicity against ovarian cancer cell lines. This finding suggests potential applications in cancer research and therapy. The study conducted by Chaturvedula et al. (2002) focused on various compounds from Ochrocarpos punctatus, including ochrocarpins and benzophenone derivatives, revealing their cytotoxic properties (Chaturvedula, Schilling, & Kingston, 2002).
Reference Genes for Gene Expression Studies
In a study by Zhuang et al. (2015), reference genes were selected for transcriptional analysis in Oxytropis ochrocephala under various environmental stress conditions. This research provides valuable information for gene expression studies in similar species and conditions (Zhuang, Fu, He, Wang, & Wei, 2015).
Nodulation and Nitrogen Fixation
Studies on strains of Ochrobactrum, such as Ochrobactrum cytisi and Ochrobactrum lupini, have revealed their roles in nodulation and nitrogen fixation in plants. This research, by Zurdo-Piñeiro et al. (2007) and Trujillo et al. (2005), contributes to our understanding of plant-microbe interactions, beneficial for agricultural and environmental applications (Zurdo-Piñeiro et al., 2007) (Trujillo et al., 2005).
Taxonomic Reclassification
Volpiano et al. (2019) have conducted research leading to the reclassification of Ochrobactrum lupini as a later heterotypic synonym of Ochrobactrum anthropi. This work is crucial for the accurate identification and classification of microbial species (Volpiano et al., 2019).
Pharmacognostic Research
Jain and Tiwari (2011) explored Ochrocarpus longifolius, closely related to Ochrocarpin C, in their pharmacognostic research. This study contributes to the understanding of the plant's chemical constituents and potential applications in traditional medicine (Jain & Tiwari, 2011).
Biomedical Applications
James et al. (2004) examined the use of plant toxins, including those from Oxytropis species, for potential biomedical applications. This research highlights the possibility of utilizing plant-derived compounds for treating various human diseases (James, Panter, Gaffield, & Molyneux, 2004).
properties
Product Name |
Ochrocarpin C |
|---|---|
Molecular Formula |
C24H22O6 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
5-hydroxy-8-(2-hydroxypropan-2-yl)-6-(2-methylpropanoyl)-4-phenylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C24H22O6/c1-12(2)20(26)19-21(27)18-14(13-8-6-5-7-9-13)11-17(25)30-22(18)15-10-16(24(3,4)28)29-23(15)19/h5-12,27-28H,1-4H3 |
InChI Key |
VUTHGCZKFOZRRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=C2C(=C3C(=C1O)C(=CC(=O)O3)C4=CC=CC=C4)C=C(O2)C(C)(C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8S,9S,12S,13S,16S,18R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1247036.png)

![3-Amino-7-{(3r)-3-[(1s)-1-Aminoethyl]pyrrolidin-1-Yl}-1-Cyclopropyl-6-Fluoro-8-Methylquinazoline-2,4(1h,3h)-Dione](/img/structure/B1247039.png)
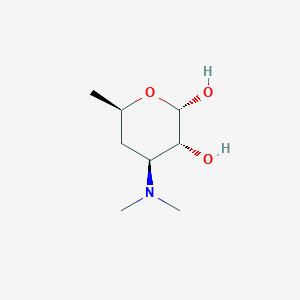
![1-[(2S,3S,9S,10R,12R,13S,14S)-2,3,12-trihydroxy-10,13-dimethyl-2,3,6,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1247041.png)
![N-{(E)-amino[(5-methyl-1,3-benzoxazol-2-yl)amino]methylidene}cyclopropanecarboxamide](/img/structure/B1247044.png)


